![molecular formula C8H6ClFN2 B13636001 5-Chloro-6-fluoro-1H-indol-3-amine](/img/structure/B13636001.png)
5-Chloro-6-fluoro-1H-indol-3-amine
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Overview
Description
5-Chloro-6-fluoro-1H-indol-3-amine is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of chlorine and fluorine atoms in the compound enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-fluoro-1H-indol-3-amine typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this compound, the starting materials would include 5-chloro-6-fluoro-2-nitroaniline and appropriate ketones or aldehydes. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-fluoro-1H-indol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Br₂, Cl₂) and nitrating agents (HNO₃).
Major Products Formed
The major products formed from these reactions include various substituted indoles, indole-3-carboxylic acids, and reduced derivatives with different functional groups .
Scientific Research Applications
5-Chloro-6-fluoro-1H-indol-3-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-6-fluoro-1H-indol-3-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1H-indol-3-amine
- 6-Fluoro-1H-indol-3-amine
- 5-Bromo-6-fluoro-1H-indol-3-amine
Uniqueness
5-Chloro-6-fluoro-1H-indol-3-amine is unique due to the presence of both chlorine and fluorine atoms, which enhance its chemical reactivity and biological activity compared to other similar compounds . The combination of these substituents provides a distinct profile in terms of its pharmacological and industrial applications .
Biological Activity
5-Chloro-6-fluoro-1H-indol-3-amine is a synthetic compound belonging to the indole family, characterized by the presence of chlorine and fluorine substituents on the indole ring. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry and pharmacology.
Molecular Characteristics
- Molecular Formula : C9H7ClF N
- Molecular Weight : Approximately 173.6 g/mol
- Structural Features :
- Chlorine at position 5
- Fluorine at position 6
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors:
- Serotonin Receptors : The compound shows significant affinity for serotonin receptors, which play a crucial role in neurotransmission and mood regulation. It modulates receptor activity, influencing downstream signaling pathways such as the cyclic adenosine monophosphate (cAMP) pathway, vital for numerous cellular responses .
- Antiviral Properties : Preliminary studies suggest that this compound may inhibit enzymes involved in viral replication, indicating potential antiviral applications .
- Cancer Therapy : Research indicates that it may affect cell proliferation and apoptosis, suggesting its utility in cancer therapy. Binding studies have shown that it can modulate gene expression related to cell growth and survival .
Biological Activity Summary Table
Activity | Description |
---|---|
Serotonin Receptor Modulation | Influences neurotransmitter release and uptake; affects mood regulation and signaling pathways |
Antiviral Effects | Inhibits viral replication enzymes; potential for antiviral drug development |
Anticancer Potential | Modulates apoptosis and cell proliferation; impacts gene expression related to cancer growth |
Case Studies and Research Findings
-
Serotonin Receptor Interaction :
- A study highlighted the compound's ability to modulate serotonin receptor activity, impacting neurotransmitter dynamics significantly . This modulation can lead to potential therapeutic effects in mood disorders.
-
Antiviral Activity :
- Research indicates that this compound exhibits inhibitory effects on viral replication processes, making it a candidate for further investigation in antiviral drug development .
-
Cancer Cell Studies :
- In vitro studies demonstrated that the compound exhibits antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) with IC50 values indicating significant potency . For instance, derivatives of this compound showed effective inhibition of cell viability at nanomolar concentrations.
Structure-Activity Relationship (SAR)
The structural modifications of indole derivatives significantly affect their biological activity. The presence of halogen substituents like chlorine and fluorine alters the physicochemical properties and biological interactions of these compounds:
Compound | Structural Features | Biological Activity |
---|---|---|
This compound | Cl at C5, F at C6 | Modulates serotonin receptors |
5-Bromo-6-fluoroindole | Br at C5, F at C6 | Different receptor affinity |
2-(5-Chloro-6-fluoroindolyl)ethanamine | Ethyl amine side chain | Enhanced activity |
Properties
Molecular Formula |
C8H6ClFN2 |
---|---|
Molecular Weight |
184.60 g/mol |
IUPAC Name |
5-chloro-6-fluoro-1H-indol-3-amine |
InChI |
InChI=1S/C8H6ClFN2/c9-5-1-4-7(11)3-12-8(4)2-6(5)10/h1-3,12H,11H2 |
InChI Key |
DJQADUBXOQNQRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)F)NC=C2N |
Origin of Product |
United States |
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